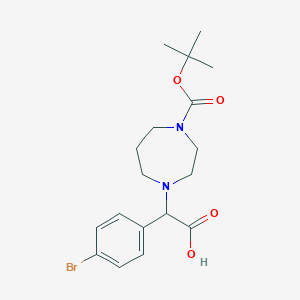

(4-Bromophenyl)(4-Boc-1,4-diazepan-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BrN2O4/c1-18(2,3)25-17(24)21-10-4-9-20(11-12-21)15(16(22)23)13-5-7-14(19)8-6-13/h5-8,15H,4,9-12H2,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULAGSYVTBFWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657221 | |

| Record name | (4-Bromophenyl)[4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834884-94-5 | |

| Record name | (4-Bromophenyl)[4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 834884-94-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Scaffold Preparation

- The core 1,4-diazepane scaffold is first prepared or obtained, often protected with a tert-butoxycarbonyl (Boc) group on the nitrogen to prevent side reactions during subsequent steps.

- The Boc protection is typically achieved by treating the diamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in an organic solvent like dichloromethane (DCM).

Formation of the Diazepane-Acetic Acid Intermediate

- The diazepane nitrogen undergoes alkylation or reductive amination with a suitable bromo- or aldehyde-substituted acetic acid derivative.

- A common approach involves reductive amination using sodium triacetoxyborohydride as a mild reducing agent in the presence of an aldehyde derivative of the 4-bromophenyl group.

- This step forms the key carbon-nitrogen bond linking the diazepane ring to the acetic acid moiety bearing the 4-bromophenyl substituent.

Introduction of the 4-Bromophenyl Group

- The 4-bromophenyl moiety is introduced either through direct coupling or via the aldehyde intermediate used in the reductive amination.

- The aldehyde used is typically 4-bromobenzaldehyde or a derivative thereof, which reacts with the amine group on the diazepane scaffold to form an imine intermediate that is then reduced to the secondary amine.

Final Functional Group Adjustments and Purification

- After coupling, the Boc protecting group is retained to maintain stability and solubility properties.

- The final compound is purified by standard chromatographic techniques or recrystallization to achieve high purity (around 97%).

- Characterization includes melting point determination and spectroscopic methods (NMR, MS) to confirm structure and purity.

Representative Synthetic Route (Based on Medicinal Chemistry Research)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Boc Protection | Boc2O, NEt3, DCM | Boc-protected 1,4-diazepane scaffold |

| 2 | Reductive Amination | 4-Bromobenzaldehyde, NaBH(OAc)3, AcOH, DCM | Formation of (4-Bromophenyl)(4-Boc-1,4-diazepan-1-yl) intermediate |

| 3 | Acid Formation (if needed) | Hydrolysis or saponification (LiOH) | Introduction of acetic acid moiety |

| 4 | Purification | Chromatography or recrystallization | Pure this compound |

This sequence is adapted from high-throughput medicinal chemistry workflows targeting diazepane derivatives, which have been optimized for efficiency and yield.

Research Findings and Optimization Notes

- High-Throughput Medicinal Chemistry (HTMC): The compound and its analogs have been synthesized using HTMC methods, enabling rapid generation of analog libraries via reductive amination and amide coupling reactions.

- Computational Aided Design: Molecular docking and dynamics simulations have guided the choice of substituents and exit vectors on the diazepane scaffold, influencing synthetic priorities and compound design.

- Protecting Group Strategy: The Boc group is crucial for synthetic handling, providing stability during multi-step syntheses and allowing selective deprotection when needed for further functionalization.

- Reagent Selection: Sodium triacetoxyborohydride is preferred for reductive amination due to its mildness and compatibility with Boc-protected amines, minimizing side reactions.

- Purity and Characterization: Commercially available samples report melting points of 179-183 °C and purity around 97%, indicating robust synthetic and purification protocols.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Material | 1,4-Diazepane scaffold, Boc-protected |

| Key Reaction | Reductive amination with 4-bromobenzaldehyde |

| Protecting Group | Boc (tert-butoxycarbonyl) on diazepane nitrogen |

| Reducing Agent | Sodium triacetoxyborohydride |

| Solvent | Dichloromethane (DCM) or similar inert organic solvent |

| Purification Method | Chromatography, recrystallization |

| Typical Purity | ~97% assay |

| Melting Point | 179-183 °C |

| Characterization Techniques | NMR, MS, melting point analysis |

Chemical Reactions Analysis

(4-Bromophenyl)(4-Boc-1,4-diazepan-1-yl)acetic acid: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia and alkyl halides are used, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols and amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound finds extensive use in scientific research due to its unique chemical properties:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals and is used in drug discovery and development.

Industry: The compound is employed in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which (4-Bromophenyl)(4-Boc-1,4-diazepan-1-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, physicochemical, and functional properties of “(4-Bromophenyl)(4-Boc-1,4-diazepan-1-yl)acetic acid” with structurally related compounds:

Research Findings and Key Differences

Electronic and Steric Effects

- The thiophene analog (CAS 834884-89-8) exhibits altered electronic properties due to sulfur’s electronegativity, which may influence binding interactions in biological systems compared to the bromophenyl variant .

- Ortho-bromophenyl isomers (e.g., AB10440) show reduced activity in receptor-binding assays due to steric clashes, highlighting the importance of para-substitution .

Pharmacological Potential

- Diazepane-containing compounds are prioritized in CNS drug discovery due to their resemblance to benzodiazepines. The Boc-protected variant’s stability makes it preferable over unprotected amines in early-stage trials .

- The amino-substituted analog (AS103310) is utilized in peptide synthesis but lacks the diazepane ring’s conformational flexibility, limiting its utility in complex target engagement .

Biological Activity

(4-Bromophenyl)(4-Boc-1,4-diazepan-1-yl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its significance in drug development.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO, with a molecular weight of 413.31 g/mol. The compound features a bromophenyl group attached to a Boc-protected diazepane ring, which contributes to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 413.31 g/mol |

| CAS Number | 834884-94-5 |

| Minimum Purity | 97% |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may modulate enzyme activity or receptor binding through the following mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Interaction : It may bind to neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : Research indicates that derivatives of bromophenyl compounds exhibit enhanced antibacterial properties compared to their chlorine analogues. The increased electron density from the bromine substituent may contribute to this effect .

- Molecular Docking Studies : Molecular docking experiments have shown that this compound can effectively bind to various protein targets, suggesting potential therapeutic applications in treating diseases linked to these proteins .

- Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. For instance, it has been tested against various human cancer cell lines, showing significant inhibitory effects .

Case Studies

A notable study focused on the synthesis and biological evaluation of this compound derivatives. The results indicated that modifications to the diazepane moiety significantly altered the biological activity, highlighting the importance of structural optimization in drug design.

Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for preparing (4-Bromophenyl)(4-Boc-1,4-diazepan-1-yl)acetic Acid?

Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Coupling of 4-bromophenylacetic acid derivatives with a Boc-protected 1,4-diazepane ring. This may employ carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) or nucleophilic substitution under anhydrous conditions .

- Step 2: Boc protection of the diazepane nitrogen to prevent undesired side reactions during subsequent steps. Triethylamine (TEA) or diisopropylethylamine (DIPEA) in dichloromethane (DCM) is commonly used .

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .

Basic: How can the structure of this compound be confirmed experimentally?

Answer:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. Single crystals are grown via slow evaporation in solvents like DMSO or methanol. Key metrics: R-factor < 0.05, data-to-parameter ratio > 15 .

- NMR Spectroscopy:

- High-Resolution Mass Spectrometry (HRMS): Match calculated vs. observed m/z for [M+H]⁺ (e.g., C₁₉H₂₄BrN₂O₄: ~455.08) .

Advanced: What solid-state NMR techniques are suitable for studying its conformational dynamics?

Answer:

- Deuterium NMR (²H NMR): Isotopic labeling (e.g., ²H at specific positions) enables analysis of molecular motion in the solid state. For bromophenyl analogs, spectral line shapes at varying temperatures (e.g., 100–300 K) reveal rotational barriers (e.g., ~50 kJ/mol for aryl ring dynamics) .

- Cross-Polarization Magic Angle Spinning (CP-MAS): Resolve chemical shift anisotropy, particularly for the Boc group and carboxylic acid moiety. Compare with DFT-calculated chemical shifts to validate models .

Advanced: How can the stability of the Boc group be monitored during reactions?

Answer:

- TLC Monitoring: Use iodine staining or UV visualization. Boc deprotection under acidic conditions (e.g., TFA/DCM) shows a shift in Rf from ~0.5 (Boc-protected) to ~0.1 (deprotected amine).

- Mass Spectrometry: Track the loss of the Boc fragment (m/z -100.12). For example, ESI-MS of intermediates should retain the Boc group until intentional deprotection .

- pH Stability Tests: Expose the compound to mild bases (e.g., NaHCO₃) to assess unintended deprotection. Quantify degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: What analytical methods ensure purity and batch-to-batch consistency?

Answer:

- HPLC-PDA: Use a reverse-phase C18 column (mobile phase: 0.1% formic acid in water/acetonitrile). Retention time ~8–10 min. Purity >95% by area normalization .

- Elemental Analysis: Match calculated vs. observed C, H, N (±0.4%). For C₁₉H₂₄BrN₂O₄: C 50.12%, H 5.32%, N 6.15% .

- Thermogravimetric Analysis (TGA): Confirm thermal stability (decomposition >200°C) and absence of solvent residues .

Advanced: How can computational modeling predict its interaction with biological targets?

Answer:

- Molecular Docking (AutoDock/Vina): Use crystal structures of target proteins (e.g., kinases or GPCRs) from the PDB. Focus on the bromophenyl moiety’s hydrophobic interactions and the carboxylic acid’s hydrogen bonding .

- Molecular Dynamics (MD) Simulations (GROMACS): Simulate solvated systems (water, 150 mM NaCl) to assess conformational flexibility of the diazepane ring. Calculate binding free energy via MM-PBSA .

Advanced: How to resolve contradictions between crystallographic data and spectroscopic results?

Answer:

- Multi-Technique Validation: Compare X-ray-derived bond lengths/angles with DFT-optimized structures. Discrepancies >0.05 Å suggest dynamic disorder in crystals .

- Variable-Temperature NMR: Detect fluxional behavior (e.g., ring puckering in diazepane) that may not be captured in static crystal structures .

- Rietveld Refinement (Powder XRD): Confirm phase purity if single crystals are unavailable .

Advanced: What strategies optimize bioactivity assays for this compound?

Answer:

- In Vitro Screening: Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC₅₀ values <10 μM indicate potential therapeutic relevance .

- Solubility Enhancement: Use DMSO stock solutions (<0.1% final concentration) or formulate with cyclodextrins for aqueous compatibility .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life >30 min suggests favorable pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.